Differential IC50 Values Define a Unique Selectivity Ratio for AR and AKR1B10
MK181 exhibits a distinct selectivity profile compared to the parent compound IDD388 and the more optimized analog MK204. MK181 inhibits AR with an IC50 of 0.71 μM and AKR1B10 with an IC50 of 4.5 μM, resulting in a selectivity ratio (AKR1B10/AR) of approximately 6.3 . In contrast, IDD388 is a highly potent and selective AR inhibitor (AR IC50 of 0.03 μM), with a reported AKR1B10 IC50 of 4.4 μM, yielding a selectivity ratio of ~146 [1]. Conversely, MK204 is a potent and selective AKR1B10 inhibitor with an IC50 of 0.08 μM [2].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | AR IC50: 0.71 μM; AKR1B10 IC50: 4.5 μM; Selectivity Ratio (AKR1B10/AR): 6.3 |
| Comparator Or Baseline | IDD388: AR IC50 0.03 μM, AKR1B10 IC50 4.4 μM, Ratio 146; MK204: AKR1B10 IC50 0.08 μM; Ratio <0.08 (assuming comparable AR inhibition to IDD388). |
| Quantified Difference | MK181 is 24-fold less potent against AR than IDD388, and 56-fold less potent against AKR1B10 than MK204. Its selectivity ratio is intermediate between the two extremes. |
| Conditions | In vitro enzymatic assays using recombinant human AR and AKR1B10, with NADPH consumption as the readout. |
Why This Matters
This quantitative differentiation is critical for researchers designing experiments where a moderate, dual inhibitor is preferred over a highly selective probe for either AR or AKR1B10 alone.
- [1] Probes & Drugs. (n.d.). IDD388. Retrieved from https://www.probes-drugs.org/compounds/IDD388 View Source
- [2] Cousido-Siah, A., et al. (2016). IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors. ACS Chemical Biology, 11(10), 2693-2705. View Source
